2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid
Overview
Description
2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid is a chemical compound with the molecular formula C15H11NO4 and a molecular weight of 269.25 g/mol . It is known for its applications in organic chemistry, particularly as a coupling reagent. The compound appears as a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
The synthesis of 2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid involves several steps. One common synthetic route includes the condensation reaction of phthalic anhydride with an appropriate amine, followed by hydrolysis and oxidation . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
Chemical Reactions Analysis
2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid involves its ability to form stable intermediates during chemical reactions. The compound interacts with molecular targets such as enzymes and proteins, facilitating the formation of peptide bonds and other chemical linkages. The pathways involved include nucleophilic substitution and condensation reactions.
Comparison with Similar Compounds
2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid is unique due to its specific structure and reactivity. Similar compounds include:
- 2-(1-Hydroxy-3-oxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
- 2-(1-Hydroxy-3-oxoisoindolin-2-yl)phenylacetic acid
These compounds share structural similarities but differ in their reactivity and applications. The unique properties of this compound make it particularly valuable in specific chemical and biological contexts.
Properties
IUPAC Name |
2-(1-hydroxy-3-oxo-1H-isoindol-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-8,13,17H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSVSYLWWPWGAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)C3=CC=CC=C3C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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